molecular formula C19H22N2O3 B2962433 N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide CAS No. 899749-06-5

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2962433
CAS No.: 899749-06-5
M. Wt: 326.396
InChI Key: GPRWLUNUWITEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 2-ethoxyaniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-ethoxyaniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
  • Add 3-phenylpropylamine to the reaction mixture and stir for 12 hours at room temperature.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides and carboxylic acids.

    Reduction: Reduction of the compound can yield amines and alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration and bromine for bromination.

Major Products Formed

    Oxidation: Formation of oxamides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide
  • N1-(2-ethoxyphenyl)-N2-(3-methylpropyl)oxalamide
  • N1-(2-ethoxyphenyl)-N2-(3-phenylbutyl)oxalamide

Uniqueness

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy and phenylpropyl groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-17-13-7-6-12-16(17)21-19(23)18(22)20-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRWLUNUWITEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.